Cas no 1208476-52-1 (Meptazinol Citrate)

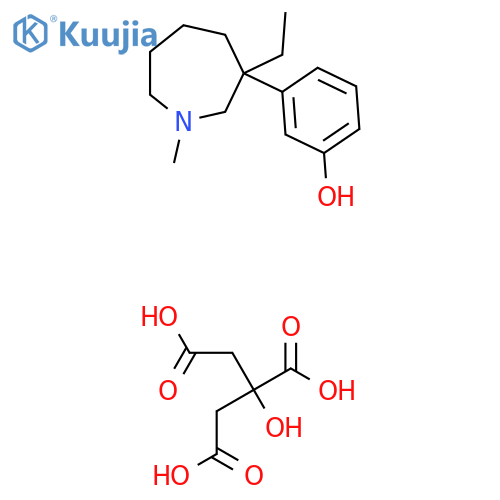

Meptazinol Citrate structure

商品名:Meptazinol Citrate

CAS番号:1208476-52-1

MF:C21H31NO8

メガワット:425.472747087479

CID:4685758

Meptazinol Citrate 化学的及び物理的性質

名前と識別子

-

- Meptazinol Citrate

-

- インチ: 1S/C15H23NO.C6H8O7/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,11,17H,3-5,9-10,12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

- InChIKey: OZTYWPAREFSLOP-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC(=C1)C1(CC)CN(C)CCCC1.OC(C(=O)O)(CC(=O)O)CC(=O)O

計算された属性

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 470

- トポロジー分子極性表面積: 156

Meptazinol Citrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | HS-0012-1MG |

Meptazinol Citrate |

1208476-52-1 | >97% | 1mg |

£36.00 | 2025-02-08 | |

| Key Organics Ltd | HS-0012-10MG |

Meptazinol Citrate |

1208476-52-1 | >97% | 10mg |

£51.00 | 2025-02-08 | |

| Key Organics Ltd | HS-0012-5MG |

Meptazinol Citrate |

1208476-52-1 | >97% | 5mg |

£42.00 | 2025-02-08 |

Meptazinol Citrate 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1208476-52-1 (Meptazinol Citrate) 関連製品

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量